molecular formula C22H21BrN2O5S B10899431 2-[(5E)-5-(2-bromo-5-ethoxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5E)-5-(2-bromo-5-ethoxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10899431
M. Wt: 505.4 g/mol
InChI Key: OJORSZKQEBHAGE-VXLYETTFSA-N
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Description

2-{5-[(E)-1-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidine ring, a brominated aromatic system, and an acetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(E)-1-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the brominated aromatic precursor, followed by the formation of the thiazolidine ring through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction rates. The use of continuous flow reactors could also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(E)-1-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

2-{5-[(E)-1-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{5-[(E)-1-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **2-{5-[(E)-1-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE
  • **2-{5-[(E)-1-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE

Uniqueness

What sets 2-{5-[(E)-1-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H21BrN2O5S

Molecular Weight

505.4 g/mol

IUPAC Name

2-[(5E)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H21BrN2O5S/c1-4-30-18-9-14(16(23)11-17(18)29-3)10-19-21(27)25(22(28)31-19)12-20(26)24-15-7-5-13(2)6-8-15/h5-11H,4,12H2,1-3H3,(H,24,26)/b19-10+

InChI Key

OJORSZKQEBHAGE-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)OC

Origin of Product

United States

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